
(4-Fluorophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of (4-Fluorophenyl)methanesulfonamide and related compounds involves various catalytic and enantioselective methods. For instance, the catalytic enantioselective conjugate addition reaction of fluorobis(phenylsulfonyl)methane to α,β-unsaturated ketones has been described, highlighting the utility of chiral bifunctional organocatalysts in achieving high enantioselectivity (Moon et al., 2009). Similarly, iridium-catalyzed regio- and enantioselective allylic alkylation processes have been developed for synthesizing fluorobis(phenylsulfonyl)methylated compounds, demonstrating the potential for creating enantiopure substances (Liu et al., 2009).
Molecular Structure Analysis
The molecular structure of N‐(4‐Fluorophenyl)methanesulfonamide has been elucidated, revealing close similarities with other alkyl sulfonanilides. The substitution at the para position (e.g., fluoro, bromo, or nitro groups) does not significantly alter the space group, although it may influence certain geometric parameters. This detailed structural analysis contributes to our understanding of how such modifications can affect the compound's properties and interactions (Gowda et al., 2007).
Chemical Reactions and Properties
Research on this compound and related compounds has extensively covered their chemical reactions. For example, the enantioselective monofluoromethylation reaction, combining fluorobis(phenylsulfonyl)methane chemistry with a Mannich-type reaction, highlights the versatility of these compounds in synthesizing chiral monofluoromethylated compounds (Mizuta et al., 2007).
Physical Properties Analysis
The physical properties of this compound derivatives have been explored through various studies. For instance, the synthesis and crystal structure of related compounds provide insights into their potential applications in creating fluoro-containing materials, based on their strong intermolecular hydrogen bonds and the predictions from electronic structure calculations (Li et al., 2015).
Chemical Properties Analysis
Efficient methodologies for the nucleophilic fluoromethylation of alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane as a reagent demonstrate the chemical versatility and potential for synthesizing a wide range of alpha-substituted fluoroalkane derivatives. These methodologies extend to the synthesis of alpha-fluorovinyl compounds and highlight the synthetic utility of these reagents in organic chemistry (Prakash et al., 2009).
科学的研究の応用
Structural Analysis and Molecular Packing
(B. Gowda, S. Foro, & H. Fuess, 2007) examined the structure of N‐(4‐Fluorophenyl)methanesulfonamide (4FPMSA). Their analysis found that the geometric parameters of 4FPMSA are similar to N-phenylmethanesulfonamide and other alkyl sulfonanilides. They noted the amide hydrogen's position, which could be significant in biological activity, as it is available to receptor molecules.
Inhibitors of 5-Lipoxygenase
Research by (S. Beers et al., 1997) identified compounds including N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide as potent inhibitors of 5-lipoxygenase (5-LO). These compounds demonstrated significant anti-inflammatory activity and dose-dependent inhibition of 5-LO.
Role in Cholesterol Biosynthesis Inhibition
A study by (M. Watanabe et al., 1997) synthesized methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds. They found that these compounds, including those with 4-fluorophenyl, inhibited HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.
Synthesis and Reactivity Studies
(K. Kondo et al., 2000) developed a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, indicating their potential as N-acylation reagents with good chemoselectivity.
Molecular Geometry and Intermolecular Interactions
Research by (Tanusri Dey et al., 2015) analyzed the crystal structures of nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide. They explored intermolecular interactions and molecular geometries, crucial for understanding the compound's potential applications.
Safety and Hazards
特性
IUPAC Name |
(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFNZIDBHPXLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

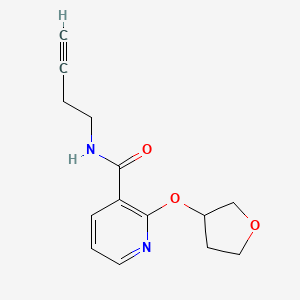
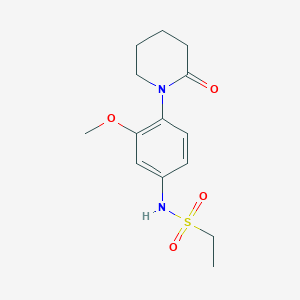
![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2492273.png)
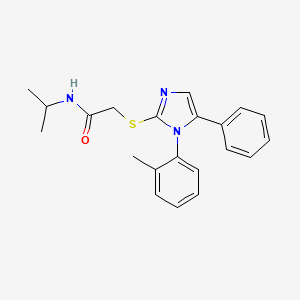

![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2492277.png)

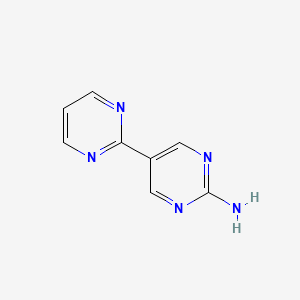
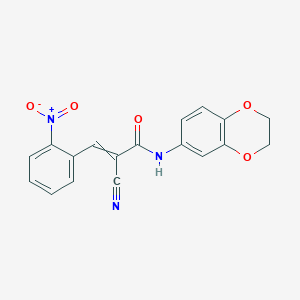
![3-ethyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492282.png)

![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2492285.png)

